molecular formula C24H36O9 B192255 Rabdophyllin H CAS No. 102641-82-7

Rabdophyllin H

Cat. No. B192255
CAS RN: 102641-82-7
M. Wt: 468.5 g/mol
InChI Key: QVVHQFHGOUAXTG-NERXGCNGSA-N
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Description

Rabdophyllin H is a chemical compound with the molecular formula C24H36O9 . It is used for research and development purposes .

Scientific Research Applications

  • Rabdophyllin H has been isolated from the dry leaves of Rabdosia macrophylla and identified as a kaurene type diterpenoid. This compound exhibited cytotoxicity against QGY-7703 Heptoma cells, indicating its potential application in cancer research and therapy (Cheng Py et al., 1986).

  • The structure and components of Rabdophyllin H have been elucidated from spectral and chemical evidence. This has been crucial in understanding its potential pharmacological properties and applications (Wang Xian-rong et al., 1995).

  • Another study focusing on Rabdosia macrophylla identified Rabdophyllin G, a related compound, which exhibited significant inhibitory action against Ehrlich ascites carcinoma in mice. This suggests that compounds related to Rabdophyllin H, like Rabdophyllin G, also have potential antitumor properties (Cheng Py et al., 1982).

  • Additional research on Rabdosia longituba, a related species, has led to the isolation of compounds like rabdophyllin G, which alongside Rabdophyllin H, contributes to the understanding of the pharmacological properties of these diterpenoids (Y. Takeda et al., 1992).

  • In a study on Isodon macrophyllus, Rabdophyllin H was isolated and identified, further contributing to the understanding of its chemical structure and potential applications (Z. He et al., 2007).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if needed. If Rabdophyllin H comes in contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes .

Mechanism of Action

properties

IUPAC Name

[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O9/c1-12(25)31-11-22(29)14-6-7-15-21-9-5-8-20(3,4)16(21)18(33-13(2)26)24(30,32-10-21)23(15,17(14)27)19(22)28/h14-19,27-30H,5-11H2,1-4H3/t14-,15+,16-,17?,18+,19-,21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVHQFHGOUAXTG-NERXGCNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C2CCC3C45CCCC(C4C(C(C3(C2O)C1O)(OC5)O)OC(=O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@]1([C@@H]2CC[C@H]3[C@]45CCCC([C@H]4[C@@H]([C@]([C@@]3([C@@H]1O)C2O)(OC5)O)OC(=O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00907969
Record name 7,14,15,16-Tetrahydroxy-7,20-epoxykaurane-6,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00907969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 128139

CAS RN

102641-82-7
Record name Rabdophyllin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102641827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,14,15,16-Tetrahydroxy-7,20-epoxykaurane-6,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00907969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Rabdophyllin H and where is it found?

A1: Rabdophyllin H is a kaurane-type diterpenoid isolated from the dry leaves of the Isodon macrophylla (formerly known as Rabdosia macrophylla) plant. [, ] This plant is known for containing various diterpenoids with potential biological activities.

Q2: What is the molecular formula and structure of Rabdophyllin H?

A2: Rabdophyllin H has a molecular formula of C24H36O9 and a molecular weight of 468.5. [] Its structure has been elucidated using spectroscopic data and X-ray crystallography. The crystal structure belongs to the monoclinic system, space group C2. []

Q3: What are the reported biological activities of Rabdophyllin H?

A3: Rabdophyllin H has shown in vitro cytotoxicity against QGY-7703 Heptoma cells. [] This suggests potential antitumor activity, although further research is needed to confirm this and explore its mechanism of action.

Q4: What are the potential research directions for Rabdophyllin H?

A4: Future research could focus on:

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